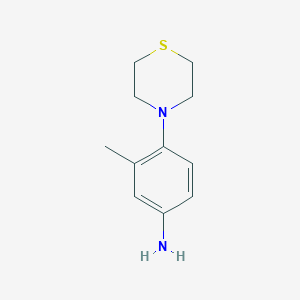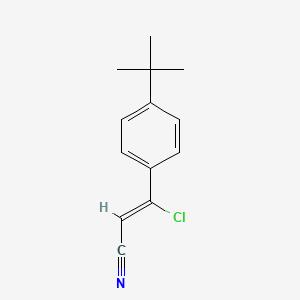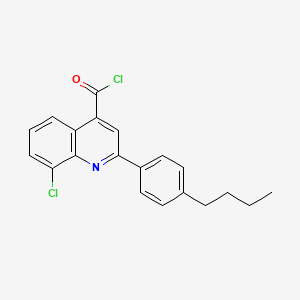
2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-butylaniline and 8-chloroquinoline.
Coupling Reaction: The 4-butylaniline undergoes a coupling reaction with 8-chloroquinoline in the presence of a suitable catalyst, such as palladium, to form the intermediate product.
Chlorination: The intermediate product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: The hydrolysis reaction can be carried out using water or aqueous base under mild conditions.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline carboxylic acids, and various oxidized or reduced forms of the compound.
科学研究应用
2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Research: The compound serves as a precursor for the synthesis of other quinoline derivatives, which are studied for their unique chemical properties.
作用机制
The mechanism of action of 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Phenylquinoline-4-carbonyl chloride
- 8-Chloro-2-phenylquinoline-4-carbonyl chloride
- 2-(4-Methylphenyl)-8-chloroquinoline-4-carbonyl chloride
Uniqueness
2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The combination of the butyl group and the chloroquinoline moiety provides distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
2-(4-butylphenyl)-8-chloroquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-2-3-5-13-8-10-14(11-9-13)18-12-16(20(22)24)15-6-4-7-17(21)19(15)23-18/h4,6-12H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKHYOQECUTSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
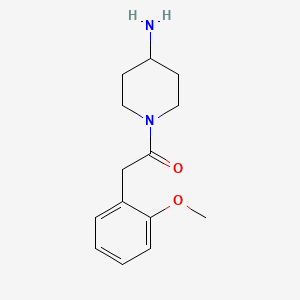
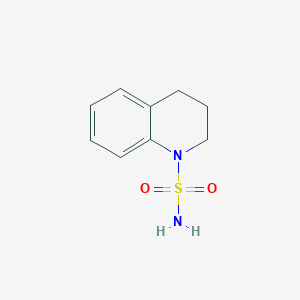
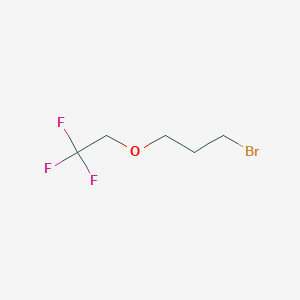
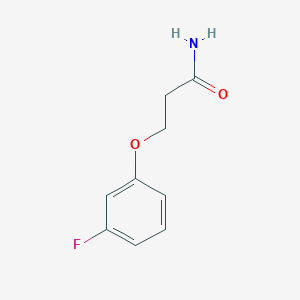
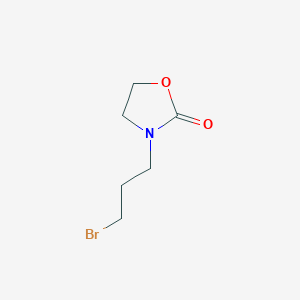
![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
